Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

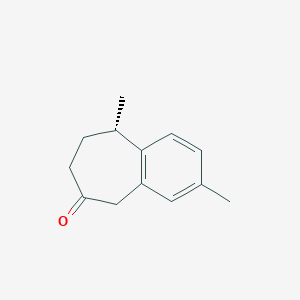

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of sesquiterpenes, which are naturally occurring hydrocarbons found in essential oils and resins of plants. The compound’s distinct structure includes a 6-oxo group and a chiral center, making it an interesting subject for synthetic and analytical chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions, followed by oxidation to introduce the 6-oxo group. The reaction conditions often require precise control of temperature, pH, and reaction time to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance the efficiency and yield of the compound.

Análisis De Reacciones Químicas

Types of Reactions

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the 6-oxo group to a hydroxyl group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene can be compared with other similar sesquiterpenes, such as:

Himachalene: Lacks the 6-oxo group and has different biological activities.

Cedrene: Another sesquiterpene with a distinct structure and set of properties.

Bisabolene: Known for its anti-inflammatory and antimicrobial effects.

The uniqueness of this compound lies in its specific structural features, such as the 6-oxo group and chiral center, which confer unique chemical and biological properties.

Actividad Biológica

Des-(9,9-dimethyl) 6-Oxo (S)-ar-Himachalene is a sesquiterpene compound derived from the family of himachalenes, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Himachalenes

Himachalenes are a class of terpenes characterized by their complex bicyclic structures. They are primarily found in various plant species and have been studied for their potential health benefits, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound this compound exhibits unique biological activities that merit detailed examination.

Antimicrobial Activity

Recent studies have demonstrated that compounds within the himachalene family possess significant antimicrobial properties. For instance:

- Activity Against Bacteria : this compound has shown promising results against various bacterial strains. In vitro assays indicated that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Bacillus subtilis | 10 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in various cancer cell lines:

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HepG2 (liver cancer)

- A549 (lung cancer)

The compound demonstrated significant cytotoxic effects with IC50 values as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.5 |

| HepG2 | 7.2 |

| A549 | 9.1 |

Mechanistic studies revealed that the compound induces cell cycle arrest at the S phase and alters apoptotic markers, suggesting a potential pathway for cancer treatment .

The mechanisms underlying the biological activities of this compound involve several biochemical pathways:

- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.

- Cell Cycle Arrest : It inhibits progression through the S phase of the cell cycle, preventing further proliferation of cancerous cells.

- Antimicrobial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

- Case Study 1 : A study on its effects on MCF-7 cells showed a reduction in cell viability by over 70% after treatment with the compound for 48 hours.

- Case Study 2 : In vivo studies using animal models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.

Propiedades

Fórmula molecular |

C13H16O |

|---|---|

Peso molecular |

188.26 g/mol |

Nombre IUPAC |

(9S)-3,9-dimethyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one |

InChI |

InChI=1S/C13H16O/c1-9-3-6-13-10(2)4-5-12(14)8-11(13)7-9/h3,6-7,10H,4-5,8H2,1-2H3/t10-/m0/s1 |

Clave InChI |

BSKWMZKKOONLDL-JTQLQIEISA-N |

SMILES isomérico |

C[C@H]1CCC(=O)CC2=C1C=CC(=C2)C |

SMILES canónico |

CC1CCC(=O)CC2=C1C=CC(=C2)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.